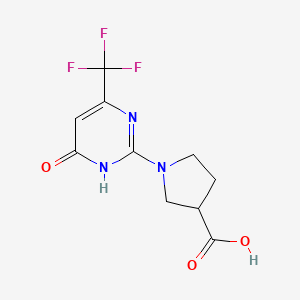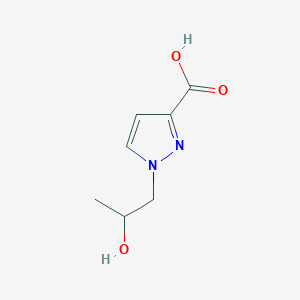
1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxypropyl group and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with hydroxypropyl reagents under controlled conditions. One common method includes the alkylation of pyrazole with 2-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
化学反应分析
Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group yields ketones or aldehydes.
- Reduction of the carboxylic acid group forms alcohols or aldehydes.
- Substitution reactions on the pyrazole ring produce various functionalized derivatives.
科学研究应用
1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
作用机制
The mechanism of action of 1-(2-hydroxypropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The hydroxypropyl and carboxylic acid groups facilitate interactions with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
- 1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid
- 1-(2-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Hydroxypropyl)-1H-pyrazole-3-sulfonic acid
Uniqueness: 1-(2-Hydroxypropyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications.
属性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
1-(2-hydroxypropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
InChI 键 |
GNRBKJCZUXAGBA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CC(=N1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


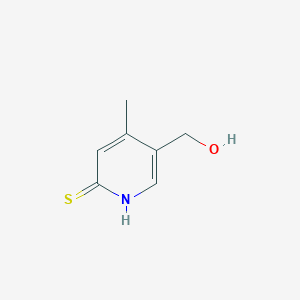
![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)

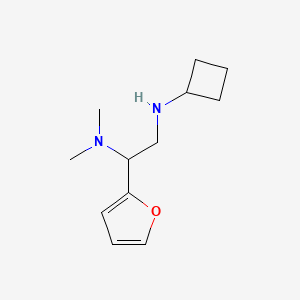
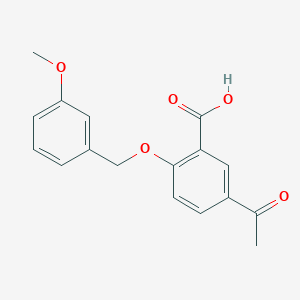
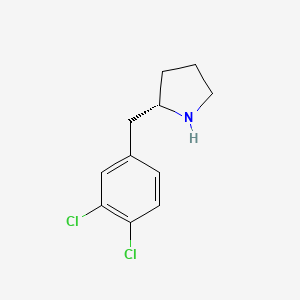
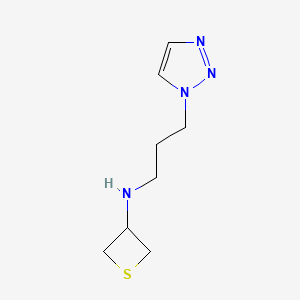
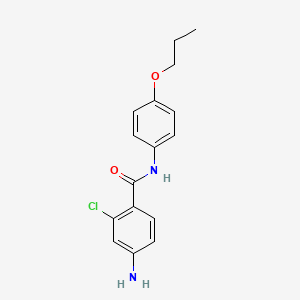
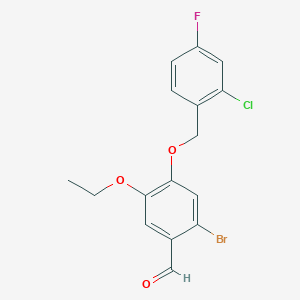
![Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
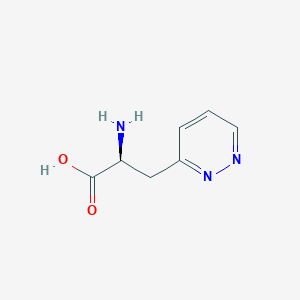
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
